An In-depth Technical Guide to Tetrahydrofurfuryl Bromide: Chemical Properties and Structure
An In-depth Technical Guide to Tetrahydrofurfuryl Bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of Tetrahydrofurfuryl bromide (THFB). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis are provided.
Chemical and Physical Properties
Tetrahydrofurfuryl bromide, with the CAS number 1192-30-9, is a halogenated heterocyclic compound.[1] At room temperature, it exists as a colorless to slightly yellow liquid with a mild odor.[1] It is also known by synonyms such as 2-(bromomethyl)tetrahydrofuran and 2-(bromomethyl)oxolane.[1][2][3]
Table 1: Physical and Chemical Properties of Tetrahydrofurfuryl Bromide
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉BrO | [1][3][4] |
| Molecular Weight | 165.03 g/mol | [3][4][5] |
| Boiling Point | 168-170 °C (at 744 mmHg); 70 °C (at 22 mmHg) | [1][3] |
| Density | 1.45 - 1.47 g/cm³ | [1][3][6] |
| Refractive Index (n20D) | 1.4853 - 1.49 | [1][3] |
| Flash Point | 63 °C | [1] |
| Vapor Pressure | 1.16 mmHg (at 25°C) | [1] |
| LogP | 1.56030 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
Chemical Structure
Tetrahydrofurfuryl bromide's structure consists of a five-membered saturated cyclic ether, the tetrahydrofuran ring, with a bromomethyl group (-CH₂Br) attached at the 2-position.[1] This combination of a stable cyclic ether and a reactive primary alkyl bromide makes it a versatile intermediate in organic synthesis.[2]
Caption: Molecular structure of Tetrahydrofurfuryl bromide.
Reactivity and Chemical Behavior
The primary reactivity of Tetrahydrofurfuryl bromide stems from the bromomethyl group.[2][7] The bromine atom is an excellent leaving group, making the adjacent carbon atom an electrophilic center susceptible to nucleophilic attack.[2][5][8]
Key Reactions:
-
Nucleophilic Substitution (Sₙ2): As a primary alkyl bromide, THFB predominantly undergoes Sₙ2 reactions.[5] A wide range of nucleophiles, including amines, alkoxides, thiols, and carbanions, can displace the bromide ion, allowing for the introduction of various functional groups.[2][5] This is a cornerstone of its utility in synthesizing pharmaceuticals and agrochemicals.[7][8]
-
Alkylation Agent: It serves as a versatile alkylating agent in the preparation of heterocyclic derivatives.[1]
-
Grignard Reagent Formation: Reaction with magnesium can form the corresponding organomagnesium compound, which is a valuable intermediate for further synthetic transformations.[5]
-
Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.[5]
Caption: Sₙ2 nucleophilic substitution pathway.
Experimental Protocols: Synthesis
Tetrahydrofurfuryl bromide is typically synthesized from its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA), via bromination.[1][5]
Method 1: Using Phosphorus Tribromide (PBr₃) and Pyridine
This method is noted to improve yields compared to using PBr₃ or hydrobromic acid alone.[5][9] The use of pyridine helps to scavenge the HBr byproduct.[4]
-
Reagents:
-
Tetrahydrofurfuryl alcohol (1 mole)
-
Phosphorus tribromide (PBr₃) (approximately 0.4 moles)
-
Dry Pyridine (0.25 moles)
-
Benzene (for rinsing)
-
-
Procedure:
-
A stirred solution of tetrahydrofurfuryl alcohol and a small amount of pyridine is cooled to between -5°C and -3°C in a cooling bath.[9]
-
Phosphorus tribromide is added dropwise over 2-3 hours, maintaining the low temperature.[9]
-
The remaining pyridine is added slowly over a period of 4 hours while stirring, keeping the temperature at -5°C to -3°C.[9]
-
Stirring is continued for an additional hour, and the mixture is then allowed to stand for 24-48 hours as it warms to room temperature.[9]
-
The mixture is transferred to a Claisen flask, rinsing with benzene. The benzene is distilled off under reduced pressure (approx. 60 mm).[9]
-
The crude product is then distilled under vacuum (5-10 mm), with the main fraction collected while the oil bath is heated to 100-120°C.[9]
-
The collected distillate is redistilled through an efficient column to yield purified tetrahydrofurfuryl bromide (collected at 69–70°/22 mm).[9] The yield is typically between 53–61%.[9]
-
Method 2: Using Concentrated Hydrobromic Acid (HBr)
This is another common method, though it may result in lower yields and potential side reactions.[9]
-
Reagents:
-
Tetrahydrofurfuryl alcohol
-
Concentrated HBr (48–62% w/w) in stoichiometric excess.
-
-
Procedure:
-
The reaction is conducted at temperatures between 80–120°C under reflux.
-
Competitive elimination pathways can lead to the formation of 2-methylene tetrahydrofuran as a side product.
-
To optimize, phase-transfer catalysts like Tetrabutylammonium bromide (TBAB) can be used in a biphasic system (e.g., with toluene) to improve yields to over 90%.
-
Caption: General synthesis workflow from the alcohol.
Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation. While raw spectra are not provided here, the expected characteristics based on the molecule's structure are described.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydrofuran ring. The two protons of the bromomethyl group (-CH₂Br) would appear as a distinct signal, likely a doublet of doublets due to coupling with the adjacent chiral proton. A published spectrum indicates signals at approximately 4.13, 3.86, 3.43, 3.37, and a multiplet between 2.32-1.49 ppm.[10]
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the -CH₂Br group would be shifted downfield due to the deshielding effect of the bromine atom.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretch (which would be present in the starting alcohol). Key peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom or the bromomethyl group.
Safety, Handling, and Toxicological Information
Tetrahydrofurfuryl bromide is a combustible liquid and can cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12][13]
-
Ground/bond container and receiving equipment to prevent static discharge.[12][13]
-
May form explosive peroxides on prolonged storage; containers should be dated upon opening and checked periodically.[12][13]
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][14]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[12]
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[11]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[12] Store locked up.[12][14] It is recommended to store at 2 - 8 °C.[3]
This guide provides essential technical information for professionals working with Tetrahydrofurfuryl bromide. Due to its reactive and hazardous nature, all handling and experimental work should be conducted with strict adherence to safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydrofurfuryl bromide | 1192-30-9 | Benchchem [benchchem.com]
- 5. Buy Tetrahydrofurfuryl bromide | 1192-30-9 [smolecule.com]
- 6. Tetrahydrofurfuryl bromide CAS#: 1192-30-9 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tetrahydrofurfuryl bromide(1192-30-9) 1H NMR spectrum [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. media.laballey.com [media.laballey.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
